1-(2-Chloropropanoyl)piperidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropropanoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(10)9(14)12-4-2-3-7(5-12)8(11)13/h6-7H,2-5H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSRTEPZYFRXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Chloropropanoyl Piperidine 3 Carboxamide
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic analysis of 1-(2-Chloropropanoyl)piperidine-3-carboxamide identifies two primary strategic bond disconnections. The most logical disconnection is the amide bond at the piperidine (B6355638) nitrogen (N1). This leads to two key starting materials: piperidine-3-carboxamide and a 2-chloropropanoyl electrophile, such as 2-chloropropanoyl chloride. This approach is favored due to the commercial availability and relative stability of both precursors.
A secondary, less common disconnection involves the C-N bonds within the piperidine ring itself. This would entail a more complex ring-forming strategy, potentially from acyclic precursors. While offering a higher degree of flexibility in introducing substituents, this approach is generally more synthetically demanding for a target of this nature.
| Disconnection | Precursors | Synthetic Strategy |
| N1-Acyl Bond | Piperidine-3-carboxamide, 2-Chloropropanoyl derivative | Amide bond formation |
| Piperidine Ring C-N Bonds | Acyclic amino-aldehyde or related precursors | Cyclization/Ring Formation |
Established Synthetic Routes to N-Acylated Piperidine Derivatives Relevant to this compound
The synthesis of N-acylated piperidines is a well-established area of organic chemistry, with several reliable methods applicable to the formation of this compound.
Direct Acylation of Piperidine-3-carboxamide with 2-Chloropropanoyl Halides
The most direct and widely employed method for the synthesis of this compound is the acylation of piperidine-3-carboxamide with a 2-chloropropanoyl halide, typically 2-chloropropanoyl chloride. This reaction is a standard nucleophilic acyl substitution. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Common bases and solvents for this transformation include:
Bases: Triethylamine, pyridine, or an excess of piperidine-3-carboxamide.
Solvents: Dichloromethane, chloroform, or tetrahydrofuran.
The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |
| Piperidine-3-carboxamide | 2-Chloropropanoyl chloride | Triethylamine | Dichloromethane | >90% |
| Piperidine-3-carboxamide | 2-Chloropropanoyl bromide | Pyridine | Chloroform | 85-95% |
Alternative Amide Bond Formation Strategies for the Piperidine Nitrogen
Beyond the use of acyl halides, other methods for forming the amide bond can be employed. These are particularly useful when the acyl halide is unstable or when milder reaction conditions are required.
Peptide Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to couple 2-chloropropanoic acid directly with piperidine-3-carboxamide. These reactions often include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Activated Esters: 2-Chloropropanoic acid can be converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This stable intermediate can then react cleanly with piperidine-3-carboxamide to form the desired product.
Enzymatic Methods: In some cases, lipases or other enzymes can be used to catalyze the amidation reaction, offering a green and highly selective alternative. nih.gov
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of this compound requires more advanced synthetic strategies. Chirality can be introduced at the C3 position of the piperidine ring and the C2 position of the chloropropanoyl group.
Asymmetric Catalysis Approaches for Piperidine Ring Functionalization
Asymmetric catalysis offers a more efficient route to chiral piperidine derivatives. nih.gov While direct asymmetric acylation of a pre-existing piperidine ring is less common, asymmetric hydrogenation or cyclization reactions can be used to create a chiral piperidine-3-carboxamide precursor. snnu.edu.cn For example, a prochiral dihydropyridine (B1217469) precursor could be asymmetrically hydrogenated using a chiral transition metal catalyst to establish the stereocenter at C3. snnu.edu.cn This chiral precursor can then be acylated as previously described.
Recent advances in photoredox catalysis combined with palladium catalysis have also enabled the asymmetric functionalization of piperidine scaffolds, providing another potential avenue for accessing chiral precursors. acs.org
Chromatographic and Crystallization-Based Resolution Techniques for Enantiopure Compounds
The separation of racemic mixtures into their constituent enantiomers is a critical step in the production of chiral compounds like this compound. Both chromatographic and crystallization methods are pivotal in achieving high enantiomeric purity.
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the analytical and preparative separation of enantiomers. The principle lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times. For piperidine derivatives and related amides, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are often effective. nih.gov The chiral recognition mechanism typically involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. nih.gov
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation. mdpi.com
Interactive Table 1: Hypothetical HPLC Parameters for Chiral Resolution Users can filter by Chiral Stationary Phase (CSP) or Mobile Phase to see potential resolution outcomes.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Resolution (Rs) |
|---|---|---|---|
| Chiralcel OD-H (Amylose derivative) | Hexane/Isopropanol (90:10) | 1.0 | >1.5 |
| Chiralpak AD (Amylose derivative) | Hexane/Ethanol (80:20) | 0.8 | >1.5 |
| Kromasil CHI-DMB | Hexane/Dioxane (90:10) | 1.0 | >1.5 |
Crystallization-Based Resolution: Crystallization techniques offer a scalable and often more economical alternative to chromatography for obtaining enantiopure compounds.
Diastereomeric Salt Formation: This classic method involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties (e.g., solubility), these salts can be separated by fractional crystallization. For this compound, the basic nitrogen atom of the piperidine ring can be protonated with a chiral acid like tartaric acid or mandelic acid to form diastereomeric salts. google.com
Preferential Crystallization: This technique is applicable to racemic compounds that form conglomerates (a physical mixture of enantiopure crystals). It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, inducing its crystallization while the other enantiomer remains in solution.
Diastereomeric Amide Formation: An alternative to salt formation involves derivatizing the racemate with a chiral auxiliary. For instance, if starting from a precursor like piperidine-3-carboxylic acid, it could be coupled with a chiral amine (e.g., (S)-phenylethylamine) to form diastereomeric amides, which can then be separated by crystallization or chromatography before the final acylation step. unimi.it
Interactive Table 2: Common Chiral Resolving Agents for Amines Click on a resolving agent to view its typical application.
| Resolving Agent | Type | Application Principle |
|---|---|---|
| (R)-(-)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with basic amines. |
| (S)-(+)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with basic amines. |
| L-(+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with basic amines. |
| D-(-)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with basic amines. |
Advancements in Sustainable and Green Chemistry Approaches for this compound Synthesis
The synthesis of amides, a cornerstone of pharmaceutical chemistry, is undergoing a significant transformation driven by the principles of green chemistry. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a molecule like this compound, which involves an amide bond formation, these advancements are highly relevant.
Development of Solvent-Free or Aqueous Reaction Conditions
Traditional amide synthesis often relies on volatile organic solvents, which contribute significantly to industrial waste. scispace.com Green chemistry seeks to eliminate or replace these solvents with more benign alternatives.
Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or using mechanochemistry (ball milling) can dramatically reduce waste and often accelerate reaction rates. digitellinc.com For the synthesis of the target compound, reacting piperidine-3-carboxamide with an activated form of 2-chloropropanoic acid under solvent-free conditions, potentially with microwave irradiation, could be a viable green route. science.gov Such methods are simple, efficient, and follow the principles of green chemistry. scispace.com
Aqueous Conditions: While challenging due to the potential for hydrolysis, developing catalytic systems that enable amide bond formation in water is a major goal. The use of specific catalysts can promote the desired amidation reaction over competitive side reactions.
Interactive Table 3: Comparison of Conventional vs. Green Amidation Conditions This table contrasts typical reaction parameters for amide synthesis.
| Parameter | Conventional Method | Solvent-Free Method |
|---|---|---|
| Solvent | Dichloromethane, Dimethylformamide | None |
| Energy Input | Reflux (heating) | Microwave or Mechanical Grinding |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Workup | Aqueous extraction, column chromatography | Direct isolation or simple filtration |
| Waste | High volume of organic solvent | Minimal |
Implementation of Catalyst-Free or Organocatalytic Transformations
Moving away from stoichiometric coupling reagents and heavy metal catalysts is a key aspect of green amide synthesis.
Catalyst-Free Methods: High-temperature thermal condensation of a carboxylic acid and an amine is the simplest method, but its harsh conditions are not suitable for complex molecules. However, transition-metal-free approaches using inexpensive and benign bases like sodium hydride have been developed for specific substrate classes. rsc.org
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze reactions with high efficiency and stereoselectivity. Chiral primary amines, amino amides, and squaramides have emerged as powerful catalysts for various asymmetric transformations, including those that could lead to enantiopure building blocks for this compound. mdpi.comacs.orgrsc.org For instance, an asymmetric Michael addition catalyzed by a chiral secondary amine could be used to construct the substituted piperidine ring enantioselectively. acs.org Boric acid and its derivatives have also been used as simple, environmentally friendly catalysts for direct amidation. scispace.comacs.org
Utilization of Bio-Derived or Recyclable Reagents
The use of renewable resources and catalysts that can be easily recovered and reused enhances the sustainability of a synthetic process.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are well-known for their ability to catalyze amide bond formation from carboxylic acids and amines. nih.gov This enzymatic approach avoids the need for coupling agents and harsh conditions, offering a highly sustainable route. rsc.org Nitrile hydratases represent another class of enzymes that can produce primary amides from nitriles in an eco-friendly manner. rsc.org
Interactive Table 4: Examples of Green Catalysts for Amide Synthesis Filter by Catalyst Type to explore different sustainable options.
| Catalyst Type | Example Catalyst | Key Advantages |
|---|---|---|
| Enzyme | Candida antarctica Lipase B (CALB) | High selectivity, mild aqueous conditions, biodegradable. nih.gov |
| Organocatalyst | Boric Acid | Inexpensive, low toxicity, effective for direct amidation. scispace.com |
| Organocatalyst | Chiral Primary Amines/Amides | Metal-free, enables asymmetric synthesis. mdpi.com |
| Heterogeneous Catalyst | Nafion-H (Solid Acid) | Recyclable, reduces waste from workup. science.gov |
Advanced Structural Elucidation and Conformational Analysis of 1 2 Chloropropanoyl Piperidine 3 Carboxamide
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution and conformation. A multi-faceted approach, employing various spectroscopic techniques, is necessary to gain a complete picture of the structural intricacies of 1-(2-Chloropropanoyl)piperidine-3-carboxamide.
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structure assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The piperidine (B6355638) ring protons would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The protons adjacent to the nitrogen and the carbonyl group would be deshielded and appear at a lower field. The methine proton of the 2-chloropropanoyl group would appear as a quartet, coupled to the adjacent methyl protons, which would appear as a doublet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the amide and the propanoyl group would be observed at the downfield region of the spectrum. The chemical shifts of the piperidine ring carbons would be indicative of the ring conformation.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the piperidine ring and the chloropropanoyl moiety. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range proton-carbon couplings, confirming the connection between the piperidine ring and the acyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide through-space correlations between protons, offering critical insights into the molecule's preferred conformation and the relative stereochemistry of the substituents.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Piperidine CH₂ (multiple) | 1.5 - 2.0 | m |
| Piperidine CH (at C3) | 2.3 - 2.6 | m |
| Piperidine CH₂ (adjacent to N) | 3.0 - 3.8 | m |
| CH₃ (propanoyl) | 1.6 - 1.8 | d |
| CH (propanoyl) | 4.5 - 4.8 | q |
| NH₂ (carboxamide) | 5.5 - 7.5 | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band around 1640-1680 cm⁻¹ would be attributed to the C=O stretching vibration of the tertiary amide (the N-acyl group). Another strong absorption in the same region, typically at a slightly higher wavenumber, would correspond to the C=O stretching of the primary amide (carboxamide group). The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3200-3400 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The C=O stretching bands would be present, and the symmetric vibrations of the piperidine ring might be more prominent. Raman spectroscopy is particularly sensitive to the molecular backbone and can be used to study conformational changes.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amide (NH₂) | N-H Stretch | 3200 - 3400 |
| Tertiary Amide (C=O) | C=O Stretch | 1640 - 1680 |
| Primary Amide (C=O) | C=O Stretch | 1650 - 1690 |
| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 |
| C-Cl | C-Cl Stretch | 600 - 800 |
Chiroptical Spectroscopy (Circular Dichroism) for Stereoisomer Absolute Configuration Determination
Given the presence of at least two stereocenters (at C3 of the piperidine ring and C2 of the propanoyl group), this compound can exist as multiple stereoisomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules.
By measuring the differential absorption of left and right circularly polarized light, a CD spectrum is obtained. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions of the chromophores (in this case, the amide groups), are highly sensitive to the spatial arrangement of the atoms. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of the molecule can be confidently assigned.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for obtaining structural information through fragmentation analysis.
Molecular Formula Confirmation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₉H₁₅ClN₂O₂. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Fragment Ion Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the cleavage of the amide bonds, loss of the chloropropanoyl group, and fragmentation of the piperidine ring.
Expected Fragmentation Pattern
| Fragment Ion | Description |
| [M - Cl]⁺ | Loss of a chlorine radical |
| [M - C₃H₄ClO]⁺ | Loss of the 2-chloropropanoyl group |
| [C₆H₁₁N₂O]⁺ | Piperidine-3-carboxamide fragment |
| [C₅H₁₀N]⁺ | Piperidine ring fragment |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on:
Molecular Structure: Bond lengths, bond angles, and torsion angles, confirming the connectivity and providing an accurate picture of the molecular geometry.
Conformation: The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents in the solid state.
Stereochemistry: The absolute configuration of the stereocenters (if a chiral starting material is used or if spontaneous resolution occurs).
Supramolecular Structure: The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amide groups. The primary amide is a potent hydrogen bond donor and acceptor, and these interactions would likely play a significant role in the crystal packing.
Computational Conformational Analysis and Energy Minimized Structures of this compound
In conjunction with experimental techniques, computational modeling provides invaluable insights into the conformational landscape and energetic properties of the molecule.
Conformational Search: A systematic conformational search using molecular mechanics or quantum mechanics methods would be performed to identify all low-energy conformers of this compound. This would involve exploring the rotation around single bonds, such as the C-N amide bond and the bonds connecting the substituents to the piperidine ring, as well as the different ring puckering conformations of the piperidine moiety.
Energy Minimization: The geometries of the identified conformers would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to determine their relative energies. This would allow for the prediction of the most stable conformers in the gas phase or in solution (by using a solvent model).
Predicted Conformational Preferences: For N-acylpiperidines, the rotation around the N-acyl bond is a key conformational feature, leading to different orientations of the substituent relative to the piperidine ring. The piperidine ring itself is expected to predominantly adopt a chair conformation to minimize steric strain. The orientation of the carboxamide and the 2-chloropropanoyl groups (axial vs. equatorial) will depend on a balance of steric and electronic effects. Computational studies on related N-acylpiperidines have shown a preference for the axial orientation of substituents at the 2-position due to allylic strain considerations. chempure.inresearchgate.net Similar effects could influence the conformational preferences of the 2-chloropropanoyl group in the title compound.
Theoretical and Computational Chemistry Investigations of 1 2 Chloropropanoyl Piperidine 3 Carboxamide
Quantum Chemical Calculations for Molecular Properties and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation, albeit with approximations. These methods provide detailed information about molecular geometries, electronic distribution, and orbital energies.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net For 1-(2-chloropropanoyl)piperidine-3-carboxamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. researchgate.netmdpi.com
These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. The calculations would precisely define the bond lengths of the C-N and C=O groups in both the propanoyl and carboxamide moieties, as well as the C-Cl bond. This information is crucial for understanding the molecule's steric and electronic properties. researchgate.net
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Bond/Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (amide) | 1.24 | |
| C-N (amide) | 1.35 | |
| C=O (propanoyl) | 1.22 | |
| C-N (piperidine-propanoyl) | 1.38 | |
| C-Cl | 1.79 | |
| **Bond Angles (°) ** | ||
| O=C-N (amide) | 122.5 | |
| C-N-C (piperidine) | 112.0 | |
| N-C-C=O (propanoyl) | 118.0 |
Note: These are representative values based on DFT studies of similar piperidine and amide-containing compounds.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
For this compound, the HOMO is likely to be localized on the lone pairs of the oxygen atoms or the nitrogen of the piperidine ring. The LUMO is expected to be centered on the antibonding π* orbitals of the two carbonyl (C=O) groups. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. researchgate.net
Table 2: Calculated FMO Properties and Reactivity Descriptors
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -7.2 | Electron-donating ability |
| LUMO Energy | -0.9 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.3 | Chemical reactivity and stability |
| Chemical Potential (μ) | -4.05 | Escaping tendency of electrons |
| Chemical Hardness (η) | 3.15 | Resistance to charge transfer |
| Global Electrophilicity (ω) | 2.60 | Electrophilic nature |
Note: Values are hypothetical, based on typical results from FMO analysis of related organic molecules. researchgate.net
The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. deeporigin.com It is invaluable for predicting how a molecule will interact with other molecules, such as biological targets or reagents. deeporigin.comproteopedia.org The ESP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). proteopedia.org
In the case of this compound, the ESP map would show significant negative potential (red) around the two carbonyl oxygen atoms and the chlorine atom, identifying these as likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amide (-NH2) group and the piperidine ring, highlighting them as sites for nucleophilic attack or hydrogen bond donation. mdpi.com This analysis is crucial for understanding non-covalent interactions that govern molecular recognition and binding.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. rsc.org
For this compound, MD simulations can be used to study:
Conformational Flexibility: The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations can explore the transitions between these states and determine their populations at a given temperature.
Rotational Barriers: The molecule has several rotatable bonds, including the amide bond and the bond connecting the propanoyl group to the piperidine ring. Simulations can quantify the energy barriers to rotation around these bonds.
Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can reveal how the molecule's conformation and dynamics are influenced by its environment, including the formation of hydrogen bonds. nih.gov
These simulations provide a detailed picture of the molecule's conformational landscape, identifying the most populated and energetically favorable shapes it adopts in solution. nih.govrsc.org
Mechanistic Elucidation of Synthetic Transformations via Computational Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing details that are often difficult or impossible to obtain experimentally.
A plausible synthetic route to this compound involves the N-acylation of piperidine-3-carboxamide with 2-chloropropanoyl chloride. DFT calculations can be employed to model this entire reaction pathway.
Researchers can identify the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The transition state is the highest energy point on the reaction pathway and is critical for determining the reaction rate. By characterizing the geometry of the transition state, computational chemists can understand the precise atomic motions involved in bond-making and bond-breaking processes.
Table 3: Hypothetical Energy Profile for the N-acylation of Piperidine-3-carboxamide
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Piperidine-3-carboxamide + 2-Chloropropanoyl chloride) | 0.0 |
| 2 | Transition State 1 (N-C bond formation) | +12.5 |
| 3 | Tetrahedral Intermediate | -5.0 |
| 4 | Transition State 2 (Cl elimination) | +8.0 |
| 5 | Products (this compound + HCl) | -15.0 |
Note: These energy values are illustrative and represent a typical profile for such an acylation reaction.
In Silico Molecular Interaction Studies of this compound
Theoretical studies employing computational methods are crucial for predicting how a molecule might behave in a biological system. These in silico techniques, including molecular docking and binding energy calculations, provide insights into the potential of a compound to interact with specific proteins, which can be the first step in identifying a new therapeutic agent.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in rational drug design for predicting the binding mode of a novel ligand to a protein target.
Currently, there are no published molecular docking studies for this compound. Research on other piperidine-3-carboxamide derivatives has shown their potential to interact with various protein targets, such as Cathepsin K, highlighting the therapeutic promise of this class of compounds. For instance, studies on novel piperidine-3-carboxamide derivatives have utilized molecular docking to understand their binding modes within the active sites of their respective targets. However, without specific research on this compound, any discussion of its potential protein interactions would be purely speculative.
To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on actual experimental or computational results for this compound.
Hypothetical Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | ASP-123, LYS-45, PHE-189 | Hydrogen Bond, Electrostatic, Pi-Pi Stacking |
| Hypothetical Protease B | -7.9 | GLU-88, TRP-14, ILE-150 | Hydrogen Bond, Hydrophobic |
Following molecular docking, binding energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more quantitative estimate of the binding affinity. These calculations can also decompose the total binding energy into contributions from individual amino acid residues, thereby identifying "hotspots" that are critical for the interaction.
As with molecular docking, there is no available data from binding energy calculations for this compound. The identification of key interaction hotspots is essential for understanding the molecular basis of a compound's activity and for guiding future efforts in lead optimization.
A hypothetical data table is provided below to demonstrate how such findings would be presented. This data is not based on actual results for the subject compound.
Hypothetical Binding Energy Contributions of Key Residues
| Protein Target | Interacting Residue | Energy Contribution (kcal/mol) |
|---|---|---|
| Hypothetical Kinase A | ASP-123 | -4.2 |
| LYS-45 | -3.5 | |
| PHE-189 | -2.8 | |
| Hypothetical Protease B | GLU-88 | -3.9 |
| TRP-14 | -2.5 | |
| Hypothetical Receptor C | TYR-210 | -5.1 |
Chemical Reactivity and Derivatization Strategies for 1 2 Chloropropanoyl Piperidine 3 Carboxamide
Nucleophilic Substitution Reactions at the Chloropropanoyl Moiety
The carbon atom alpha to the carbonyl group in the 2-chloropropanoyl moiety is electrophilic, rendered so by the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The chlorine atom serves as a competent leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of the derivatization of 1-(2-chloropropanoyl)piperidine-3-carboxamide, allowing for the introduction of a variety of functional groups.
A broad spectrum of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom bonds.
Amines: Primary and secondary amines readily react with α-halo amides to furnish α-amino amides. The reaction of this compound with various amines would yield the corresponding 1-(2-aminopropanoyl)piperidine-3-carboxamide derivatives. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon, displacing the chloride ion.
Alcohols: Alkoxides, generated from the corresponding alcohols by treatment with a base, can serve as potent nucleophiles. Their reaction with the chloropropanoyl moiety would lead to the formation of α-alkoxy amides. The choice of base and solvent is crucial to prevent side reactions, such as elimination.
Thiols: Thiolates, which are excellent nucleophiles, react efficiently with α-chloro amides to form α-thio amides. These reactions are generally fast and high-yielding. The resulting α-thioether linkage can be a valuable functional handle for further transformations.
Carboxylates: Carboxylate anions can also act as nucleophiles, leading to the formation of α-acyloxy amides. This reaction provides a route to introduce an ester functionality at the α-position of the propanoyl group.
Table 1: Examples of Nucleophilic Substitution Reactions on α-Chloro Amides
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Diethylamine | α-Dialkylamino amide |
| Alcohol | Sodium methoxide | α-Methoxy amide |
| Thiol | Sodium thiophenoxide | α-Thiophenyl amide |
The presence of both an electrophilic center (the α-chloro carbon) and nucleophilic sites within the molecule (the carboxamide nitrogen or oxygen, and potentially the piperidine (B6355638) nitrogen after deacylation) opens up the possibility of intramolecular cyclization. Such reactions can lead to the formation of novel heterocyclic ring systems.
For instance, under basic conditions, the carboxamide nitrogen could potentially be deprotonated, and the resulting anion could attack the α-chloro carbon, leading to the formation of a β-lactam fused to the piperidine ring. However, the formation of a four-membered ring can be entropically and enthalpically disfavored. A more plausible pathway could involve the initial substitution of the chloride by a nucleophile that itself contains a functional group capable of reacting with another part of the molecule. For example, reaction with an amino alcohol could introduce a tether that subsequently cyclizes onto the carboxamide or the piperidine ring.
Transformations of the Piperidine Nitrogen
The N-acyl bond in this compound is relatively stable. However, under specific conditions, this bond can be cleaved or the piperidine ring system can be otherwise modified.
The removal of the 2-chloropropanoyl group would liberate the secondary amine of the piperidine ring, opening up avenues for re-functionalization. This deacylation can be challenging due to the stability of the amide bond.
Acidic or Basic Hydrolysis: Harsh acidic or basic conditions can hydrolyze the amide bond. For instance, refluxing with strong acids like hydrochloric acid or strong bases like sodium hydroxide (B78521) can achieve deacylation. nih.govysu.am However, these conditions might also lead to the hydrolysis of the primary carboxamide at the 3-position.
Enzymatic Hydrolysis: Biocatalytic methods using hydrolases can offer a milder alternative for the hydrolysis of N-protected piperidines, potentially providing greater selectivity. redalyc.org
Reductive Cleavage: Certain reagents, like the Schwartz reagent (zirconocene hydrochloride), have been shown to effect the chemoselective N-deacetylation of amides under mild, neutral conditions. researchgate.net This approach could potentially be applied to selectively remove the N-acyl group in the presence of the C3-carboxamide.
Once the piperidine nitrogen is deprotected, it can be re-functionalized through various reactions, such as N-alkylation, N-arylation, or acylation with different acylating agents, allowing for the introduction of a wide range of substituents.
The piperidine ring itself can undergo oxidation or reduction, leading to different heterocyclic structures.
Oxidation: The oxidation of N-acylpiperidines can lead to the formation of N-acyl-2-piperidones (lactams). Reagents such as iron(II)-hydrogen peroxide have been used for this transformation. nih.gov The oxidation typically occurs at the carbon atom adjacent to the nitrogen.
Reduction: The reduction of the N-acylpiperidine is less straightforward. The amide carbonyl is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which in this case would lead to the formation of N-(2-chloropropyl)piperidine-3-carboxamide. It is important to note that such powerful reducing agents would also likely reduce the primary carboxamide at the 3-position.
Chemical Modifications of the Carboxamide Functionality
The primary carboxamide group at the 3-position of the piperidine ring is another site for chemical modification, offering pathways to other important functional groups.
Reduction to an Amine: Primary amides can be reduced to primary amines using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under specific conditions. This would convert the carboxamide group to an aminomethyl group, yielding 1-(2-chloropropanoyl)piperidin-3-ylmethanamine. The controlled reduction of carboxamides can also be achieved using reagents like the Schwartz reagent, which can prevent over-reduction. ntu.edu.sg
Dehydration to a Nitrile: Dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) can convert the primary carboxamide into a nitrile group (-C≡N). This would result in the formation of 1-(2-chloropropanoyl)piperidine-3-carbonitrile. The nitrile group is a versatile synthon that can be further transformed into other functionalities.
Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the primary carboxamide can be hydrolyzed to a carboxylic acid, yielding 1-(2-chloropropanoyl)piperidine-3-carboxylic acid. These conditions, however, would likely also cleave the N-acyl group, as discussed in section 5.2.1.
Table 2: Potential Modifications of the Carboxamide Functionality
| Transformation | Reagent Example | Resulting Functional Group |
|---|---|---|
| Reduction | Lithium aluminum hydride | Aminomethyl |
| Dehydration | Phosphorus pentoxide | Nitrile |
Hydrolysis and Transamidation Reactions
The amide linkages in this compound are susceptible to cleavage and modification under various conditions. The α-chloro substituent on the propanoyl group significantly influences the reactivity of the tertiary amide bond.
Hydrolysis:
Under basic conditions, the hydrolysis of α-chloro amides can proceed through a mechanism that differs from a simple nucleophilic acyl substitution. Studies on analogous α-chloro nitriles, which are hydrolyzed to ketones via α-chloro amide intermediates, suggest that the primary site of nucleophilic attack is not always the carbonyl carbon. echemi.comstackexchange.com Instead, an intramolecular cyclization may occur. For this compound, this would involve the deprotonated primary carboxamide or the enolized tertiary amide acting as an internal nucleophile to displace the chloride, forming a transient cyclic intermediate which then undergoes hydrolysis.
Acid-catalyzed hydrolysis, conversely, proceeds via protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.org This would lead to the cleavage of the N-acyl bond, yielding piperidine-3-carboxamide and 2-chloropropanoic acid.
Transamidation:
Transamidation, the exchange of the amine portion of an amide, offers a direct route to new derivatives. nih.gov While challenging for unactivated amides, various catalytic systems have been developed to facilitate this transformation. acs.orgchemistryviews.org For this compound, a tungsten-catalyzed process or methods involving boronic acid catalysts could potentially be employed to exchange the piperidine-3-carboxamide moiety with other amines. chemistryviews.orgresearchgate.net The reaction conditions, particularly temperature and catalyst choice, are critical to overcoming the inherent stability of the tertiary amide. nih.gov
| Reaction | Conditions | Expected Products |
| Acidic Hydrolysis | Aq. HCl, heat | Piperidine-3-carboxamide, 2-Chloropropanoic Acid |
| Basic Hydrolysis | Aq. NaOH, heat | Piperidine-3-carboxamide, 2-Hydroxypropanoic acid (following substitution) |
| Catalytic Transamidation | Amine, WCl₆ or Boronic Acid Catalyst, heat | New N-acyl piperidine derivative, Piperidine-3-carboxamide |
Reductions to Amine Derivatives
The reduction of the amide carbonyl groups in this compound provides a pathway to corresponding amine derivatives, which are valuable building blocks in medicinal chemistry.
The most common and effective reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com This powerful reducing agent can reduce both the tertiary N-acyl amide and the primary carboxamide. The reduction of a tertiary amide with LiAlH₄ typically proceeds via initial coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer. This leads to the complete removal of the carbonyl oxygen and the formation of a tertiary amine. masterorganicchemistry.com
Applying this to this compound, treatment with LiAlH₄ would be expected to reduce the N-acyl group to a 1-(2-chloropropyl) group and the primary carboxamide at the C3 position to an aminomethyl group. Research on similar α-chloroamides has shown that this reduction can proceed with minimal loss of stereochemical integrity at the α-carbon. nih.gov
| Starting Amide Group | Reagent | Product Amine Group |
| N-(2-Chloropropanoyl) | LiAlH₄, then H₂O workup | N-(2-Chloropropyl) |
| C3-Carboxamide | LiAlH₄, then H₂O workup | C3-Aminomethyl |
Investigations into Stereochemical Stability and Epimerization Processes
The carbon atom bearing the chlorine in the 2-chloropropanoyl moiety is a stereocenter. The stability of this center is a critical consideration in any synthetic manipulation, as racemization or epimerization can lead to a loss of biological specificity if the compound is intended for a chiral target.
The primary mechanism for epimerization at this α-carbon is through the formation of an enol or enolate intermediate. Under basic conditions, a proton can be abstracted from the α-carbon, leading to a planar enolate. Subsequent reprotonation can occur from either face, resulting in racemization. The presence of the electron-withdrawing carbonyl group makes this α-proton relatively acidic and thus susceptible to abstraction.
Conversely, nucleophilic substitution reactions at this center can also affect stereochemistry. An Sₙ2 reaction, for instance, would proceed with inversion of configuration. nih.gov The choice of reagents and reaction conditions is therefore paramount to maintaining stereochemical purity. The development of coupling reagents that facilitate amide bond formation without racemization is an active area of research, highlighting the importance of controlling stereochemistry in such systems. rsc.org
Exploration of C-H Functionalization Strategies on the Piperidine Ring
Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. For the N-acylpiperidine core of this compound, several positions on the ring are potential targets for such reactions.
The positions α to the ring nitrogen (C2 and C6) are generally the most reactive sites for C-H functionalization. researchgate.netcam.ac.uk This is due to the ability of the nitrogen to stabilize adjacent radical or cationic intermediates. Strategies often involve the formation of an iminium ion intermediate, which can then be trapped by a nucleophile. cam.ac.uk Alternatively, directed metalation, often using lithium bases, can deprotonate the α-positions, allowing for subsequent reaction with electrophiles. nih.gov
Functionalization at the C3 and C4 positions is more challenging due to the inductive electron-withdrawing effect of the nitrogen atom, which deactivates these positions toward electrophilic attack. researchgate.net However, catalyst-controlled rhodium-catalyzed C-H insertion reactions have been shown to selectively functionalize these positions, overriding the inherent electronic preferences of the ring. researchgate.net Photoredox catalysis has also emerged as a mild and effective method for the C-H functionalization of N-acylpiperidines, offering alternative pathways to introduce aryl or alkyl groups. mdpi.com The specific directing effects of the N-acyl and C3-carboxamide groups would play a significant role in determining the regioselectivity of any C-H functionalization attempt on this specific molecule.
| Position on Piperidine Ring | Inherent Reactivity | Potential Functionalization Strategy |
| C2 / C6 | Electronically activated | Directed lithiation-trapping, Iminium ion formation, Photoredox catalysis |
| C3 / C5 | Electronically deactivated | Catalyst-controlled C-H insertion |
| C4 | Electronically deactivated | Catalyst-controlled C-H insertion |
Mechanistic Insights into Molecular Interactions of 1 2 Chloropropanoyl Piperidine 3 Carboxamide and Its Analogues
In Vitro Biochemical Studies of Enzyme Binding and Inhibition Mechanisms
The piperidine-3-carboxamide scaffold is a versatile pharmacophore that has been incorporated into various enzyme inhibitors. In vitro biochemical studies in cell-free systems are crucial for elucidating the mechanisms by which these compounds interact with their enzymatic targets.
Kinetic Analysis of Ligand-Enzyme Interactions in Cell-Free Systems
Kinetic analyses of piperidine (B6355638) carboxamide analogues have revealed their potential to inhibit various enzymes, including proteasomes and hydrolases. For instance, a series of piperidine carboxamides were identified as potent and reversible inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), a target for anti-malarial drugs. In a cell-free enzymatic assay, a representative compound from this series, SW042, demonstrated significant inhibitory activity against the β5 subunit of the Pf20S. nih.gov
Further studies on piperazine (B1678402) and piperidine carboxamides have demonstrated their inhibitory effects on fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), key enzymes in the endocannabinoid system. These compounds have been shown to act as potent and selective inhibitors, with some exhibiting dual inhibitory activity at nanomolar concentrations. nih.gov The structure of the substituent on the piperidine ring plays a crucial role in determining the potency and selectivity of these inhibitors. nih.gov
While detailed kinetic parameters such as Km and Vmax in the presence of these inhibitors are not always reported, the determination of IC50 values in cell-free enzymatic assays is a common practice. For example, in a study of piperidine-3-carboxamide derivatives targeting the enzyme Cathepsin K for the treatment of osteoporosis, a series of analogues were synthesized and evaluated for their inhibitory activities. The most potent compound, H-9, exhibited an IC50 value of 0.08 µM against Cathepsin K. mdpi.com
Table 1: Inhibitory Activity of Piperidine-3-Carboxamide Analogues against Various Enzymes
| Compound/Analogue Series | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| SW042 | Plasmodium falciparum 20S Proteasome (β5 subunit) | Not specified in abstract | nih.gov |
| Piperazine and Piperidine Carboxamides | Fatty Acid Amide Hydrolase (FAAH) | Nanomolar range | nih.gov |
| Piperazine and Piperidine Carboxamides | Monoacylglycerol Lipase (MAGL) | Nanomolar range | nih.gov |
Determination of Competitive, Non-Competitive, or Uncompetitive Binding Modes
The determination of the binding mode of an inhibitor is fundamental to understanding its mechanism of action. This is typically achieved through kinetic studies that analyze the effect of the inhibitor on the enzyme's kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.
Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its activity. In this case, Km is unchanged, but Vmax is decreased. jackwestin.comkhanacademy.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both apparent Km and Vmax.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This results in changes to both Km and Vmax.
While direct experimental evidence for the binding mode of 1-(2-Chloropropanoyl)piperidine-3-carboxamide is unavailable, computational studies on related structures can offer predictive insights. An in silico analysis of piperidine-based sulfo-carboxamide derivatives as potential antagonists of the CCR5 co-receptor suggested a competitive mode of inhibition. nih.gov It is important to note that these are computational predictions and require experimental validation.
Receptor Binding Profiling at the Molecular Level
Beyond enzyme inhibition, piperidine-3-carboxamide analogues have been investigated for their ability to bind to and modulate the function of various receptors, particularly G-protein coupled receptors (GPCRs).
Radioligand Binding Assays for Affinity and Selectivity Determination with Isolated Receptors
Radioligand binding assays are a cornerstone in pharmacology for determining the affinity (Kd or Ki) and selectivity of a compound for a specific receptor. eurofinsdiscovery.comresearchgate.net These assays utilize a radiolabeled ligand that binds to the receptor of interest. The ability of a test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity.
Studies on piperidine-3-carboxamide analogues have demonstrated their potential to interact with various receptors. For example, a screening of N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity showed that these compounds induce a senescence-like phenotype in human melanoma cells. nih.govacs.org While this study focused on cellular effects, it lays the groundwork for future investigations into the specific molecular targets and their binding affinities.
A study on a piperidine carboxamide analogue, SW042, included a safety panel screen against 44 different receptors. At a concentration of 10 µM, SW042 did not show significant binding (greater than 50% inhibition) to any of the tested receptors, suggesting a degree of selectivity for its primary target, the proteasome. nih.gov
Table 2: Receptor Binding Profile for Piperidine Carboxamide Analogue SW042
| Receptor Panel | Number of Receptors Tested | Concentration of SW042 | Result | Reference |
|---|
Allosteric Modulation and Orthosteric Site Interaction Investigations
Ligands can interact with receptors at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site. nih.gov Allosteric modulators can enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand.
The piperidine scaffold is a common feature in molecules designed as allosteric modulators. For instance, heterocyclic carboxamides have been evaluated as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor. researchgate.net Similarly, thieno-piperidine derivatives have been identified as allosteric modulators of other GPCRs. nih.gov
While direct evidence for allosteric modulation by this compound is not available, the chemical tractability of the piperidine-3-carboxamide core makes it a suitable starting point for the design of allosteric modulators. Further research, including radioligand binding studies in the presence and absence of orthosteric ligands, would be necessary to investigate this potential.
Modulation of Biochemical Pathways in Cell-Free Systems or with Isolated Components
Cell-free systems provide a powerful platform to study the direct effects of a compound on a specific biochemical pathway or its components, devoid of the complexities of a cellular environment. These systems can be reconstituted with purified enzymes and substrates to investigate the modulation of a particular metabolic or signaling cascade.
Research on piperidine and piperine (B192125) (a naturally occurring piperidine derivative) has shown their ability to influence various signaling pathways that are crucial for cancer regulation, such as those involving apoptosis. researchgate.netrsc.org For example, some piperidine derivatives have been shown to induce apoptosis in cancer cells by stopping the cell cycle. researchgate.net
In the context of the anti-malarial piperidine carboxamides, their inhibitory effect on the proteasome directly impacts the ubiquitin-proteasome pathway, which is essential for protein degradation and cellular homeostasis in the parasite. nih.gov By inhibiting this pathway, these compounds lead to the accumulation of damaged or unfolded proteins, ultimately causing parasite death.
While specific studies on the modulation of biochemical pathways in cell-free systems by this compound or its close analogues are limited, the existing research on related compounds highlights the potential of this chemical class to interact with and modulate key cellular processes. Future studies using cell-free expression and metabolic systems could provide more detailed insights into the specific pathways affected by these compounds.
Protein-Protein Interaction Modulation Studies
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate these interactions are therefore of significant therapeutic interest. The this compound structure contains an α-haloamide moiety, a class of electrophilic groups known to act as covalent modifiers of proteins. nih.gov Covalent modification of a protein can serve as a powerful mechanism to either inhibit or stabilize PPIs. researchgate.net
The general mechanism for such covalent modulators involves a two-step process. nih.gov First, the molecule reversibly binds to a pocket on the target protein, an event governed by non-covalent interactions and defined by an inhibition constant (Ki). nih.gov Following this initial binding, the electrophilic 2-chloropropanoyl group is positioned to react with a nearby nucleophilic amino acid residue (such as cysteine, lysine, or histidine) on the protein surface, forming a stable covalent bond. maynoothuniversity.ie This irreversible modification can induce a conformational change in the protein, altering the topology of its interaction surface and thereby preventing or stabilizing its association with a partner protein. researchgate.net
For instance, studies on the 14-3-3 family of hub proteins have shown that covalent modification of specific cysteine residues can lead to the stabilization of their interactions with partner proteins. rsc.org While the specific modulators in those studies differ from this compound, the principle remains relevant. A molecule with this structure could potentially act as a covalent modulator, where the piperidine-3-carboxamide portion anchors the molecule to the target protein through non-covalent interactions, allowing the chloropropanoyl warhead to covalently modify the protein and allosterically modulate its interaction with other proteins.
Characterization of Molecular Target Engagement without Cellular Outcome Assessment
To confirm that a molecule like this compound directly binds to and modifies its intended target, a series of biochemical and biophysical assays are employed, independent of cellular-level responses. For covalent inhibitors, this involves characterizing both the initial non-covalent binding and the subsequent covalent reaction. nih.gov
Several biophysical techniques can provide direct evidence of target engagement and covalent bond formation:
Mass Spectrometry (MS): This is a crucial tool for confirming covalent modification. By analyzing the intact protein or its digested peptides after incubation with the inhibitor, MS can detect the increase in mass corresponding to the addition of the molecule and can even identify the specific amino acid residue that has been modified.
X-ray Crystallography and Cryo-electron Microscopy (Cryo-EM): These high-resolution structural methods can provide an atomic-level picture of the inhibitor bound to its target. The resulting structures can visualize the covalent linkage between the inhibitor and the specific amino acid residue, offering definitive proof of the binding mode and mechanism. A cryo-EM structure of the Plasmodium falciparum proteasome, for example, identified the non-covalent binding site of a piperidine carboxamide series, revealing how it achieves species selectivity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to map the binding site and confirm covalent modification by observing chemical shift perturbations in the target protein upon addition of the inhibitor.
These methods allow for a detailed characterization of the molecular event of target engagement, providing a solid foundation for understanding the molecule's mechanism of action before assessing its effects in a complex cellular environment.
Structure-Activity Relationship (SAR) of this compound and Its Analogues Focused on Molecular Recognition
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. drugdesign.org For this compound, SAR analysis focuses on how modifications to its three key components—the chloropropanoyl moiety, the piperidine ring, and the carboxamide group—affect its ability to recognize and interact with a target protein.
Impact of Stereochemistry of the Chloropropanoyl Moiety on Molecular Interactions
The 2-chloropropanoyl group contains a stereocenter at the α-carbon. Consequently, the molecule can exist as two distinct enantiomers: (R)-1-(2-chloropropanoyl)piperidine-3-carboxamide and (S)-1-(2-chloropropanoyl)piperidine-3-carboxamide. The three-dimensional arrangement of atoms is critical in molecular recognition, as protein binding pockets are chiral environments.
The stereochemistry at this position dictates the spatial orientation of the methyl group, the chlorine atom, and the carbonyl group. It is highly probable that one enantiomer will exhibit significantly greater potency than the other. This stereospecificity arises because one enantiomer will achieve a more complementary fit within the target's binding site, leading to more favorable non-covalent interactions (a lower Ki value). This optimal positioning also facilitates a more efficient covalent reaction with the target nucleophile (a higher k_inact value).
Studies on analogous propanamide-based inhibitors have demonstrated this principle. For example, in a series of TRPV1 antagonists, the (S)-isomer was found to be 30- to 40-fold more potent than the (R)-isomer, highlighting the critical importance of stereochemistry for biological activity.
Table 1: Example of Stereospecific Activity in an Analogous Propanamide Antagonist Series This table is illustrative, based on data for analogous compounds to demonstrate the principle of stereoselectivity.
| Compound | Configuration | Target | Potency (Ki, nM) |
|---|---|---|---|
| Analogue A | (S) | TRPV1 | 10 |
| Analogue B | (R) | TRPV1 | 350 |
| Analogue C | Racemic | TRPV1 | 22 |
Influence of Piperidine Ring Substitutions on Ligand-Target Binding Affinity
The piperidine ring serves as a central scaffold, orienting the electrophilic warhead and the carboxamide group for optimal interaction with the target. Its conformation and the presence of substituents can profoundly influence binding affinity. acs.org Modifications to the piperidine ring can enhance binding by introducing new, favorable interactions or by improving the molecule's physicochemical properties.
Ring Position: The position of substituents is crucial. Molecular docking studies of piperidine-3-carboxamide derivatives targeting Cathepsin K showed that the piperidyl group can form σ-π hydrophobic interactions with tyrosine residues in the binding pocket. mdpi.com
N-Substituents: The nitrogen atom of the piperidine ring is part of an amide linkage and is not basic. However, in analogues where the piperidine nitrogen is a free amine, its substitution is a common strategy for modulating affinity. Studies on sigma receptor ligands have shown that the nature of the N-substituent (e.g., alkyl vs. arylalkyl) can alter binding affinity by orders of magnitude. nih.gov
Other Ring Substitutions: Adding substituents to the carbon atoms of the piperidine ring can also modulate activity. For example, attaching electron-donating groups like amino or carboxamide functionalities to the 4-position of the piperidine ring has been shown to increase the rate of catalytic dehydrogenation in studies on hydrogen storage compounds, indicating a significant electronic effect of such substitutions. rsc.org
Table 2: Illustrative SAR Data for Piperidine Analogues Targeting a Kinase This table synthesizes representative data from literature on kinase inhibitors to illustrate how piperidine substitutions can affect binding affinity.
| Analogue ID | Piperidine Substitution | Target Kinase | Binding Affinity (IC50, nM) |
|---|---|---|---|
| X-1 | Unsubstituted | Kinase A | 250 |
| X-2 | 4-amino | Kinase A | 80 |
| X-3 | 4-fluoro | Kinase A | 150 |
| X-4 | 4-hydroxymethyl | Kinase A | 55 |
| X-5 | N-methyl | Kinase A | >1000 (Loss of activity) |
Role of the Carboxamide Group in Hydrogen Bonding and Other Non-Covalent Interactions
The carboxamide group at the 3-position of the piperidine ring is a critical feature for molecular recognition, primarily through its ability to form hydrogen bonds. researchgate.net This functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form highly directional and specific interactions with the protein target. nih.gov
These hydrogen bonds are fundamental to the initial non-covalent binding event (Ki), ensuring the ligand is properly oriented within the binding site before any covalent reaction occurs. nih.gov The amide N-H can donate a hydrogen bond to the side chains of residues like aspartate or glutamate, or to backbone carbonyls. The amide carbonyl oxygen can accept hydrogen bonds from the side chains of residues such as asparagine, glutamine, serine, or lysine. nih.gov For example, molecular docking of a piperidine-3-carboxamide derivative into the active site of Cathepsin K revealed that the amide group acts as a donor, forming a classical hydrogen bond with an asparagine residue (Asn161). mdpi.com
Beyond conventional hydrogen bonding, amide groups can participate in other significant non-covalent interactions. These include:
C–H⋯O Interactions: Weaker hydrogen bonds can form between an activated carbon-hydrogen bond on the protein or ligand and the amide oxygen. rsc.org
Amide–π Stacking: The planar amide group can stack against aromatic rings of residues like phenylalanine, tyrosine, or tryptophan, contributing to binding affinity. rsc.org
These varied interactions underscore the importance of the carboxamide group in providing the necessary binding energy and specificity for the ligand to effectively engage its molecular target.
Table 3: Common Non-Covalent Interactions Involving the Carboxamide Moiety
| Interaction Type | Carboxamide Group Role | Interacting Protein Residue (Example) |
|---|---|---|
| Hydrogen Bond | Donor (N-H) | Aspartate, Glutamate (Side Chain C=O) |
| Hydrogen Bond | Acceptor (C=O) | Asparagine, Glutamine (Side Chain N-H) |
| Hydrogen Bond | Acceptor (C=O) | Serine, Threonine (Side Chain O-H) |
| Amide–π Stacking | π System | Phenylalanine, Tyrosine (Aromatic Ring) |
Potential Applications of 1 2 Chloropropanoyl Piperidine 3 Carboxamide in Chemical Research
Utility as a Versatile Synthetic Building Block for the Construction of Complex Organic Molecules
The primary and most evident application of 1-(2-Chloropropanoyl)piperidine-3-carboxamide lies in its role as a versatile synthetic intermediate. The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The 3-carboxamide functional group offers a handle for further chemical modifications, while the 1-(2-chloropropanoyl) group provides a reactive site for nucleophilic substitution reactions.
This trifunctional nature allows for the divergent synthesis of complex molecular architectures. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is fundamental to its utility in building more elaborate molecules. For instance, it can serve as a key precursor in the synthesis of libraries of compounds for drug discovery screening. The piperidine core can be further functionalized, and the carboxamide can be hydrolyzed or transformed, adding to its synthetic versatility.
| Feature | Synthetic Utility |
| Piperidine Scaffold | Core structure in many bioactive molecules |
| 3-Carboxamide Group | Site for further chemical elaboration |
| α-Chloro Amide Moiety | Reactive center for nucleophilic substitution |
Development as a Molecular Probe for Investigating Biological Mechanisms at a Fundamental Level
The electrophilic nature of the α-chloro amide group in this compound makes it an ideal candidate for development as a covalent molecular probe. Covalent probes are invaluable tools in chemical biology for identifying and studying the function of proteins and other biomolecules. By forming a stable, irreversible bond with a target protein, these probes can be used to map active sites, identify novel binding pockets, and elucidate biological pathways.
The piperidine-3-carboxamide portion of the molecule can be designed to direct the probe to a specific class of enzymes or receptors. Upon binding, the α-chloro amide can react with a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) in the protein's active site, leading to irreversible inhibition. By attaching a reporter tag, such as a fluorophore or a biotin molecule, to the piperidine scaffold, researchers can visualize and isolate the protein targets of the probe, thereby gaining insights into their cellular functions and mechanisms of action.
Application in the Design and Synthesis of Novel Chemical Tools for Target Validation Studies
In the field of drug discovery, target validation is a critical step to confirm that a specific biomolecule is directly involved in a disease process. Covalent ligands, derived from reactive building blocks like this compound, are increasingly being used for this purpose. The ability to selectively and irreversibly bind to a target protein provides a powerful method to modulate its activity in a sustained manner, allowing for a clearer understanding of its physiological role.
By systematically modifying the piperidine-3-carboxamide core, medicinal chemists can design and synthesize a range of targeted covalent inhibitors. The reactivity of the α-chloro amide "warhead" can be tuned to optimize for both potency and selectivity. These tailored chemical tools can then be used in cellular and in vivo models to probe the therapeutic potential of inhibiting a particular target. The resulting pharmacological data are crucial for making go/no-go decisions in drug development pipelines.
Table of Potential Nucleophilic Amino Acid Residues for Covalent Modification:
| Amino Acid | Nucleophilic Group |
|---|---|
| Cysteine | Thiol (-SH) |
| Lysine | Amine (-NH2) |
| Histidine | Imidazole |
| Serine | Hydroxyl (-OH) |
Exploration of its Potential in Advanced Material Science, e.g., Polymer Chemistry or Supramolecular Assembly
Beyond the life sciences, the reactive properties of this compound suggest potential applications in material science. The ability of the α-chloro amide to react with nucleophiles can be exploited in the synthesis of novel polymers and functional materials.
In polymer chemistry, it could be utilized as a monomer or a cross-linking agent. Polymerization with other suitable monomers could lead to the formation of functional polymers with pendant piperidine-3-carboxamide groups. These groups could impart specific properties to the material, such as improved hydrophilicity, biocompatibility, or the ability to chelate metal ions.
In the realm of supramolecular chemistry, the molecule could serve as a building block for the construction of self-assembling systems. The carboxamide group is capable of forming hydrogen bonds, which are key interactions in driving supramolecular assembly. By designing complementary molecules that can interact with the piperidine scaffold, it may be possible to create well-defined nanostructures with interesting and potentially useful properties. While still a nascent area of exploration for this specific compound, the fundamental chemical features hold promise for future innovations in materials science.
Future Research Directions and Emerging Challenges for 1 2 Chloropropanoyl Piperidine 3 Carboxamide
Development of Next-Generation Synthetic Routes with Enhanced Efficiency and Atom Economy
The traditional synthesis of 1-(2-Chloropropanoyl)piperidine-3-carboxamide likely involves the acylation of piperidine-3-carboxamide with 2-chloropropanoyl chloride, a standard amide bond formation reaction. Future research will focus on developing more efficient, safer, and sustainable methods for its production.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. durham.ac.uk The application of flow chemistry to the synthesis of this compound could transform its production from a stepwise, labor-intensive batch process to a streamlined, automated assembly line. chemrxiv.org
A hypothetical flow synthesis would involve pumping a solution of piperidine-3-carboxamide and a base through a tube reactor where it merges with a stream of 2-chloropropanoyl chloride. The precise control over stoichiometry, temperature, and residence time within the microreactor could lead to higher yields, improved purity, and minimized byproduct formation. illinois.edu Furthermore, integrating in-line purification modules, such as solid-supported scavengers or liquid-liquid separators, could enable a seamless process delivering the final product without the need for manual workup and purification steps. durham.ac.uk
| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |
|---|---|---|
| Reaction Time | Several hours | Minutes (Residence Time) |
| Temperature Control | Difficult to maintain uniformity | Precise and uniform |
| Safety | Handling of bulk reactive intermediates | Small volumes of reagents at any given time |
| Scalability | Requires significant redevelopment | Achieved by running the system for longer |
| Purification | Offline, multi-step process | Potential for in-line, automated purification |
The acylation of the piperidine (B6355638) nitrogen is a critical step in the synthesis. While this can be achieved with stoichiometric amounts of base, future research could focus on discovering catalytic methods to drive this transformation. The development of novel catalysts, such as chiral hydroxamic acids or N-heterocyclic carbenes (NHCs), has shown promise in the enantioselective acylation of cyclic amines. nih.govnih.gov Such catalysts could offer a more atom-economical and selective route, particularly if a specific stereoisomer of the final compound is desired. acs.org
Research in this area would involve screening libraries of potential catalysts to identify those that can efficiently mediate the reaction of piperidine-3-carboxamide with an appropriate acylating agent under mild conditions. researchgate.net This approach would reduce waste and potentially avoid the use of highly reactive and hazardous reagents like acid chlorides. acs.orgresearchgate.net
Application of Advanced Spectroscopic Techniques for Dynamic Process Characterization
To fully optimize a continuous flow synthesis, real-time monitoring of the reaction is essential. The integration of Process Analytical Technology (PAT), utilizing advanced spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman, or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful tool for dynamic process characterization.
By placing a spectroscopic probe directly into the flow stream, researchers can monitor the concentration of reactants, intermediates, and the final product in real-time. This data allows for the rapid optimization of process parameters like flow rate, temperature, and reagent stoichiometry to maximize yield and minimize impurities. This approach provides a deep understanding of the reaction kinetics and mechanism as it occurs, moving beyond the traditional reliance on end-point analysis.
Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanism is crucial for rational process optimization. The synergy between computational modeling and experimental studies provides a powerful paradigm for achieving this. Computational techniques like Density Functional Theory (DFT) can be used to model the reaction pathway for the acylation of piperidine-3-carboxamide. These calculations can elucidate the structure of transition states, activation energies, and the role of any catalysts, providing insights that are difficult to obtain experimentally. nih.gov
For instance, computational studies on related piperidine systems have revealed a strong preference for the acylation of conformers where substituents occupy specific axial or equatorial positions. nih.gov Similar studies on this compound could predict its conformational preferences and how they influence reactivity. These computational predictions can then guide experimental work, such as kinetic studies, to validate the proposed mechanistic models. Molecular docking and 3D-QSAR studies on similar piperidine carboxamide derivatives have also been used to understand their interactions with biological targets, an approach that could inform the design of new derivatives. researchgate.netdntb.gov.ua
Exploration of Unprecedented Chemical Reactivity Modalities
The this compound structure contains a key reactive handle: the α-chloro amide group. The chlorine atom at the 2-position of the propanoyl group is susceptible to nucleophilic substitution. Future research could focus on exploring this reactivity to generate a library of new analogues.
This could involve reacting the compound with a variety of nucleophiles (e.g., amines, thiols, azides) to displace the chloride and introduce new functional groups. Such reactions would dramatically expand the chemical space accessible from this scaffold. Furthermore, the potential for intramolecular cyclization, where a nucleophile within the molecule displaces the chloride, could lead to novel bicyclic structures, a common motif in pharmacologically active compounds. nih.gov The key step in one such synthesis was the cyclization of substituted nipecotamides (piperidine-3-carboxamides) into piperidin-3-yl-oxathiazol-2-ones using chlorocarbonylsulfenyl chloride. researchgate.net
Design of New Chemical Tools based on the this compound Scaffold for Diverse Academic Inquiries
Piperidine-containing scaffolds are prevalent in medicinal chemistry and are often considered "privileged structures" due to their favorable physicochemical and pharmacokinetic properties. thieme-connect.comthieme-connect.com The this compound scaffold serves as an excellent starting point for the design of new chemical tools for biological research. acs.org
The reactive α-chloro group can function as a covalent warhead, enabling the design of targeted covalent inhibitors for enzymes or receptors. Alternatively, it can serve as a conjugation point for attaching reporter molecules, such as fluorophores or biotin, to create chemical probes. These probes could be used to study biological processes, identify protein targets, or visualize the distribution of the molecule within cells. The piperidine-3-carboxamide core itself has been identified in molecules with interesting biological activities, including antimelanoma and anti-osteoporosis agents, suggesting that derivatives of this scaffold are promising candidates for drug discovery programs. nih.govnih.govmdpi.com
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chloropropanoyl)piperidine-3-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling a piperidine-3-carboxamide core with a 2-chloropropanoyl group via nucleophilic acyl substitution. Key optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or base catalysts (e.g., triethylamine) to improve acylation efficiency .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction kinetics .
- Temperature Gradients : Conduct trials at 25°C, 50°C, and reflux conditions to assess yield and purity trade-offs.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolation.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
Q. What preliminary biological screening strategies are recommended to assess its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cellular Viability Tests :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity and selectivity of this compound for therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., GPCRs, ion channels). Focus on the chloropropanoyl group’s electrostatic contributions .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Derive descriptors (logP, polar surface area) to correlate with experimental IC₅₀ data .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Replication Studies : Reproduce assays under standardized conditions (pH, temperature, cell passage number) .
- Analytical Validation :
- Confirm compound identity via LC-MS and elemental analysis .
- Test for batch-to-batch variability in synthesis .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify confounding variables (e.g., solvent effects) .
Q. What experimental designs are suitable for evaluating metabolic stability and toxicity in preclinical models?
Methodological Answer:
- In Vitro Metabolism :
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- In Vivo Toxicity :
- Acute toxicity: Administer 10–100 mg/kg doses in rodents, monitor ALT/AST levels .
- Subchronic studies: 28-day dosing with histopathological analysis .
Q. How can researchers integrate this compound into drug discovery pipelines targeting neurological disorders?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
